molecular formula C19H22N2O6S B11114414 Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate

Cat. No.: B11114414
M. Wt: 406.5 g/mol
InChI Key: XJJYEXCJKPUBDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes a carbamoyl group, a dimethoxyphenyl group, and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the acylation of a thiophene derivative with 3,4-dimethoxyphenylacetyl chloride, followed by the introduction of the carbamoyl group through a reaction with an appropriate amine. The final step involves esterification with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carbamoyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and carbamoyl groups, using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or ammonia in ethanol.

Major Products Formed

    Oxidation: Oxidized thiophene derivatives.

    Reduction: Amino-thiophene derivatives.

    Substitution: Substituted thiophene esters and amides.

Scientific Research Applications

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-carbamoyl-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

    This compound: Similar in structure but with different substituents.

    3,4-Dimethoxyphenethylamine: Contains the dimethoxyphenyl group but lacks the thiophene ring.

    Thiophene-2-carboxylic acid: A simpler thiophene derivative with a carboxyl group.

The uniqueness of This compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O6S

Molecular Weight

406.5 g/mol

IUPAC Name

ethyl 5-carbamoyl-2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N2O6S/c1-5-27-19(24)15-10(2)16(17(20)23)28-18(15)21-14(22)9-11-6-7-12(25-3)13(8-11)26-4/h6-8H,5,9H2,1-4H3,(H2,20,23)(H,21,22)

InChI Key

XJJYEXCJKPUBDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)N)NC(=O)CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.